molecular formula C10H12BrNO B3253411 3-Bromo-6-(tetrahydropyran-4-yl)pyridine CAS No. 223556-14-7

3-Bromo-6-(tetrahydropyran-4-yl)pyridine

Cat. No.: B3253411
CAS No.: 223556-14-7
M. Wt: 242.11 g/mol
InChI Key: BAZWZQSYXGEYGH-UHFFFAOYSA-N
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Description

3-Bromo-6-(tetrahydropyran-4-yl)pyridine is an organic compound with the molecular formula C10H12BrNO. It is a brominated pyridine derivative that features a tetrahydropyran ring attached to the pyridine core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(tetrahydropyran-4-yl)pyridine typically involves the bromination of 6-(tetrahydropyran-4-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(tetrahydropyran-4-yl)pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyridine derivative with an aryl boronic acid.

Scientific Research Applications

3-Bromo-6-(tetrahydropyran-4-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(tetrahydropyran-4-yl)pyridine depends on its specific application. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine
  • 3-Bromo-4-methylpyridine
  • 2-Bromo-6-(tetrahydropyran-3-yl)pyridine

Uniqueness

3-Bromo-6-(tetrahydropyran-4-yl)pyridine is unique due to the presence of both a bromine atom and a tetrahydropyran ring. This combination imparts distinct reactivity and properties compared to other brominated pyridine derivatives. The tetrahydropyran ring can influence the compound’s steric and electronic environment, affecting its behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

5-bromo-2-(oxan-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-1-2-10(12-7-9)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZWZQSYXGEYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile (2 g) described in Reference Example 87 in concentrated hydrochloric acid (10 ml) was stirred at 100° C. for 3 days. After completion of the reaction, a saturated aqueous solution of potassium carbonate was added to alkalify the mixture, and extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated to give the titled compound (1.05 g) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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